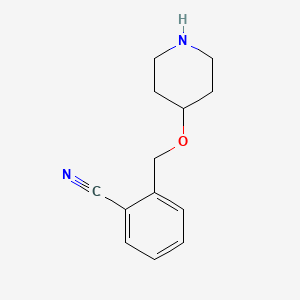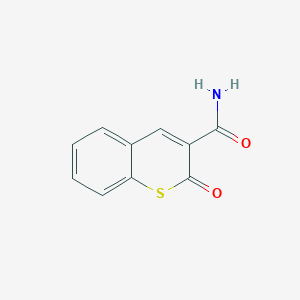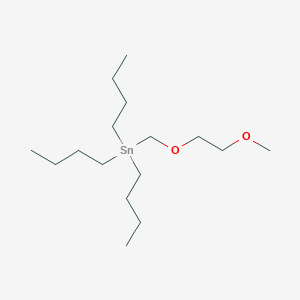
Tributyl-(2-methoxyethoxymethyl)-tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Methoxyethoxy)methyl)tributylstannane: is an organotin compound with the molecular formula C16H36O2Sn and a molecular weight of 379.17 g/mol . This compound is known for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methoxyethoxy)methyl)tributylstannane typically involves the reaction of tributylstannyl chloride with 2-methoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound.
Industrial Production Methods: Industrial production methods for ((2-Methoxyethoxy)methyl)tributylstannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Methoxyethoxy)methyl)tributylstannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating.
Substitution Reactions: Common reagents include alkyl halides and conditions often involve the use of polar aprotic solvents.
Major Products Formed:
Reduction Reactions: The major products are typically the reduced forms of the substrates.
Substitution Reactions: The major products are the substituted organotin compounds.
Applications De Recherche Scientifique
Chemistry: ((2-Methoxyethoxy)methyl)tributylstannane is widely used in organic synthesis as a radical initiator and reducing agent. It is employed in the synthesis of complex organic molecules and in the modification of existing compounds.
Biology and Medicine: In biological research, ((2-Methoxyethoxy)methyl)tributylstannane is used to study the effects of organotin compounds on biological systems. It has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: In the industrial sector, ((2-Methoxyethoxy)methyl)tributylstannane is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((2-Methoxyethoxy)methyl)tributylstannane involves its ability to donate electrons in radical reactions. The compound can generate radicals that initiate chain reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved include the activation of substrates through radical intermediates, which then undergo further transformations to yield the desired products .
Comparaison Avec Des Composés Similaires
Tributyltin Hydride: Similar in structure but lacks the 2-methoxyethoxy group.
[(Methoxymethoxy)methyl]tributylstannane: Similar but with a different ether group.
Uniqueness: ((2-Methoxyethoxy)methyl)tributylstannane is unique due to the presence of the 2-methoxyethoxy group, which imparts different reactivity and solubility properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C16H36O2Sn |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
tributyl(2-methoxyethoxymethyl)stannane |
InChI |
InChI=1S/C4H9O2.3C4H9.Sn/c1-5-3-4-6-2;3*1-3-4-2;/h1,3-4H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
IBNCKQMJGNXQCY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)COCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
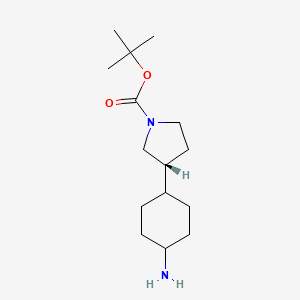
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
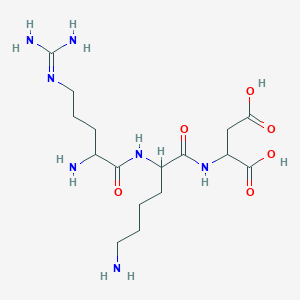
![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
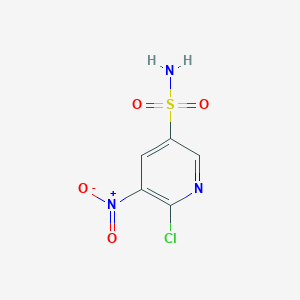
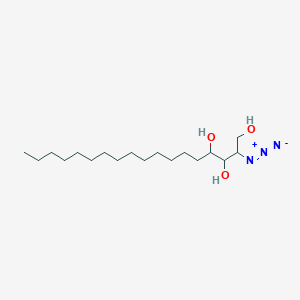
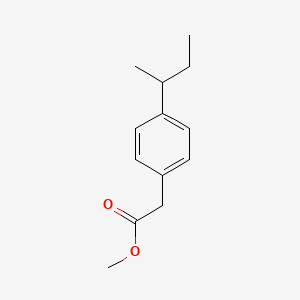
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
